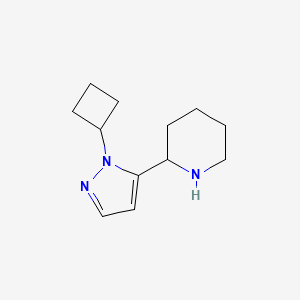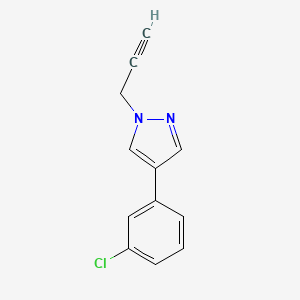
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a nicotinate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloronicotinic acid, 4-fluorobenzaldehyde, and ethyl difluoromethyl ketone.
Formation of Intermediate: The first step involves the reaction of 2-chloronicotinic acid with 4-fluorobenzaldehyde in the presence of a base to form an intermediate compound.
Introduction of Difluoromethyl Group: The intermediate is then reacted with ethyl difluoromethyl ketone under specific conditions to introduce the difluoromethyl group.
Final Product Formation: The final step involves esterification to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate has several scientific research applications:
Pharmaceuticals: It is studied for its potential as a drug candidate due to its unique structural features.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Material Science: It is investigated for its properties in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(trifluoromethyl)-6-(4-fluorophenyl)nicotinate
- Ethyl 2-(difluoromethyl)-6-(4-chlorophenyl)nicotinate
- Ethyl 2-(difluoromethyl)-6-(4-bromophenyl)nicotinate
Uniqueness
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart specific chemical and biological properties
Propiedades
Fórmula molecular |
C15H12F3NO2 |
|---|---|
Peso molecular |
295.26 g/mol |
Nombre IUPAC |
ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H12F3NO2/c1-2-21-15(20)11-7-8-12(19-13(11)14(17)18)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3 |
Clave InChI |
SSXFBQULUGEONC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




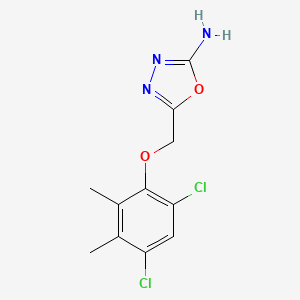
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)

![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one](/img/structure/B11791860.png)

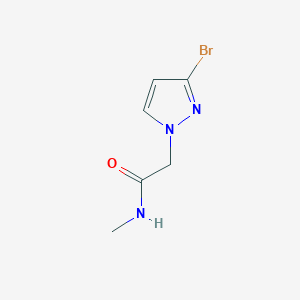
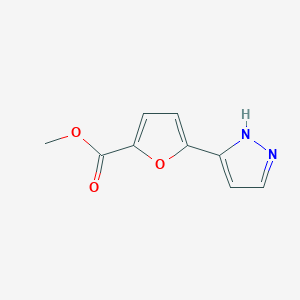
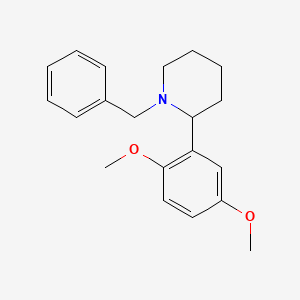
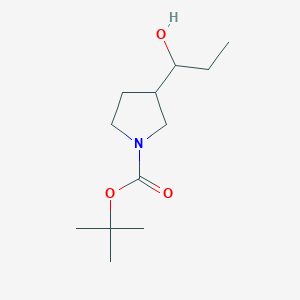
![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
